
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE is a chemical compound known for its unique structure, which includes a macrocyclic ether with nitrogen and oxygen atoms. This compound is part of the crown ether family, which is known for its ability to form stable complexes with metal ions. The presence of both nitrogen and oxygen atoms in the ring structure allows for versatile coordination chemistry, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE typically involves the cyclization of linear precursors containing ethylene glycol units and an amine group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the reaction can be carried out in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide, under reflux conditions to promote the formation of the macrocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in the study of biological systems where metal ion transport and binding are crucial, such as in enzyme catalysis and ion channel function.
Medicine: Investigated for its potential use in drug delivery systems, where its ability to form complexes with metal ions can be utilized to transport therapeutic agents.
Industry: Utilized in the development of sensors and separation technologies, where its selective binding to metal ions can be exploited for analytical and purification purposes.
Mechanism of Action
The mechanism of action of 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis, ion transport, and sensing.
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the ethanone functional group.
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Larger ring size with additional oxygen atoms.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains two nitrogen atoms in the ring structure.
Uniqueness: 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide versatile coordination chemistry
Properties
CAS No. |
138965-70-5 |
|---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone |
InChI |
InChI=1S/C12H23NO5/c1-12(14)13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-11H2,1H3 |
InChI Key |
LDDZLZKQCHQDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15044845.png)
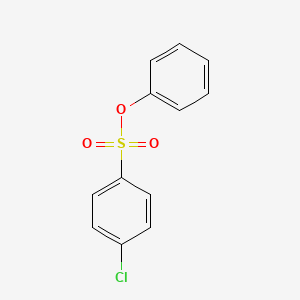
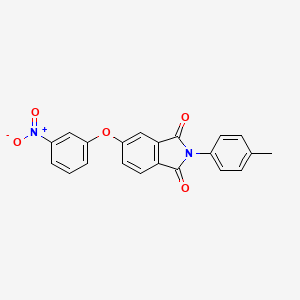
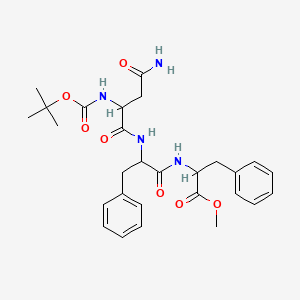
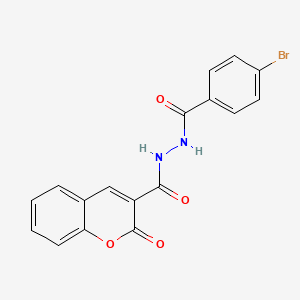
![Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B15044881.png)
![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-5-phenylthiophene-2(3H)-thione](/img/structure/B15044890.png)
![6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)
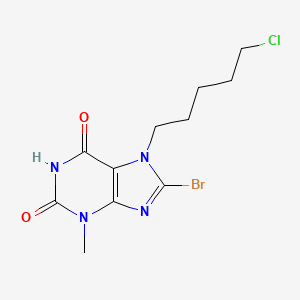
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)

![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)
